ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a synthetic organic compound that belongs to the class of esters. Esters are widely recognized for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structural features, which include bromine, fluorine, and ethoxymethylidene groups.
Preparation Methods
The synthesis of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another approach involves the use of alkyl halides and carboxylate ions in a nucleophilic substitution reaction . Industrial production methods may employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Comparison with Similar Compounds
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate: This compound has a similar structure but contains an additional fluorine atom, which may affect its reactivity and biological activity.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound features a thiazole ring and exhibits different biological activities, such as anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrF2O4 |
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Molecular Weight |
301.08 g/mol |
IUPAC Name |
ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5- |
InChI Key |
ZQSXTLWQYJQEFQ-WAYWQWQTSA-N |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)(F)Br)\C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Origin of Product |
United States |
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